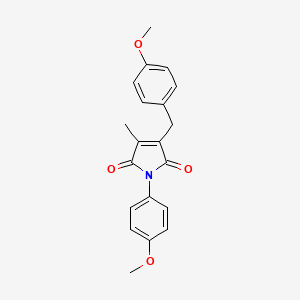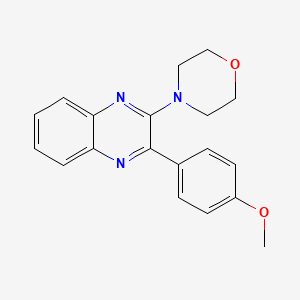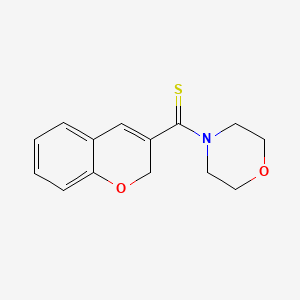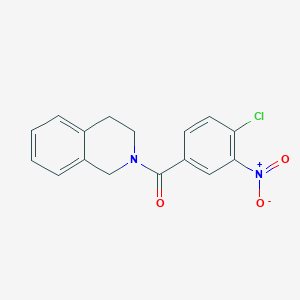![molecular formula C17H20N2O3S B5885870 N-(4-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885870.png)
N-(4-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)acetamide, commonly known as ISA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. It belongs to the class of sulfonamide compounds and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of ISA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. ISA has been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is responsible for the production of prostaglandins that cause inflammation and pain. This may explain its anti-inflammatory and analgesic activities. ISA has also been found to inhibit voltage-gated sodium channels, which are implicated in the development of seizures. This may explain its anticonvulsant activity.
Biochemical and Physiological Effects:
ISA has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation. It has also been found to reduce the production of reactive oxygen species (ROS), which are implicated in the development of oxidative stress. In addition, ISA has been shown to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase, which help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of ISA is its ease of synthesis, which makes it readily available for use in laboratory experiments. It has also been found to exhibit a wide range of biological activities, which makes it a versatile compound for studying various physiological processes. However, one of the limitations of ISA is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on ISA. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy in different types of cancer and to identify the mechanisms underlying its anti-cancer activity. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies are needed to determine its efficacy in animal models and to elucidate its mechanism of action. Additionally, further research is needed to optimize the synthesis of ISA and to develop more soluble derivatives for use in vivo.
Synthesis Methods
The synthesis of ISA involves the reaction of 4-isopropylbenzenesulfonyl chloride with 4-aminophenylacetic acid in the presence of a base such as triethylamine. The reaction yields ISA as a white solid with a purity of over 95%. The synthesis of ISA is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
ISA has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. It has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. ISA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, ISA has been found to lower blood glucose levels in diabetic rats, suggesting its potential use in the treatment of diabetes. ISA has also been shown to inhibit acetylcholinesterase activity, which is implicated in the development of Alzheimer's disease.
properties
IUPAC Name |
N-[4-[(4-propan-2-ylphenyl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12(2)14-4-10-17(11-5-14)23(21,22)19-16-8-6-15(7-9-16)18-13(3)20/h4-12,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLBQFUOXASUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({[4-(propan-2-yl)phenyl]sulfonyl}amino)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5885788.png)
![2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5885796.png)

![ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5885810.png)


![N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5885833.png)


![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5885851.png)
![(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5885864.png)
![3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide](/img/structure/B5885869.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5885893.png)
![methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5885902.png)